N-[1-(1-adamantyl)propyl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide
Overview
Description
N-[1-(1-adamantyl)propyl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound that features an adamantane moiety, a pyrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)propyl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety can be synthesized through the alkylation of adamantane with propylene in the presence of acid catalysts.
Pyrazole Ring Formation: The pyrazole ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the adamantane derivative with the pyrazole ring and introducing the carboxamide group under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)propyl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions include hydroxylated adamantane derivatives, amine derivatives, and substituted pyrazole compounds.
Scientific Research Applications
N-[1-(1-adamantyl)propyl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it suitable for developing advanced materials, such as polymers with enhanced thermal stability.
Biological Studies: It can be used to study the interactions of adamantane derivatives with biological systems, including their potential as antiviral or anticancer agents.
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)propyl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The pyrazole ring can also contribute to the compound’s biological activity by interacting with specific protein targets .
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
Uniqueness
N-[1-(1-adamantyl)propyl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to its combination of an adamantane moiety, a pyrazole ring, and a carboxamide group. This combination imparts distinct structural and functional properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-4-chloro-2,5-dimethylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O/c1-4-15(21-18(24)17-16(20)11(2)22-23(17)3)19-8-12-5-13(9-19)7-14(6-12)10-19/h12-15H,4-10H2,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXRECYZLDWZID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(C(=NN4C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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